molecular formula C12H13N7O2 B2863549 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1172347-26-0

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2863549
CAS RN: 1172347-26-0
M. Wt: 287.283
InChI Key: QFVNNSMNJJIZTI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the various substituents attached to these rings. The exact structure would depend on the positions of these substituents and the configuration of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and oxadiazole rings, as well as the various substituents. The nitrogen atoms in these rings could potentially act as nucleophiles in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the configuration of any chiral centers .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

The same compound also showed significant antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively . This suggests that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antimalarial agents .

Molecular Docking Studies

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 . This indicates that the compound can be used in molecular docking studies to understand the interaction between the compound and the target protein.

Synthesis of New Derivatives

The compound can be used as a starting point for the synthesis of new derivatives with potential pharmacological effects . The structures of these new compounds can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Antiviral Activity

Indole derivatives, which are structurally similar to pyrazole derivatives, have shown antiviral activities . Although specific antiviral activities of the compound are not reported, it’s plausible that it might also exhibit similar activities.

Anti-inflammatory Activity

Again, indole derivatives have shown anti-inflammatory activities . Given the structural similarity, the compound “N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” might also have potential anti-inflammatory effects.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of pyrazole and oxadiazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action.

properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O2/c1-7-6-8(17-18(7)2)11-15-16-12(21-11)14-10(20)9-4-5-13-19(9)3/h4-6H,1-3H3,(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVNNSMNJJIZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

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